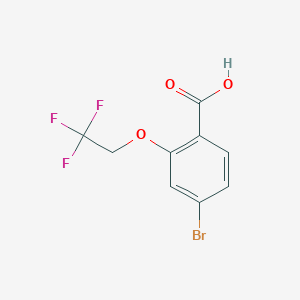

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid

説明

BenchChem offers high-quality 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-5-1-2-6(8(14)15)7(3-5)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGWGYFLNMBODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1094547-13-3) represents a high-value fluorinated building block designed for the precise modulation of physicochemical properties in drug discovery. As a dual-functionalized scaffold, it combines the versatile reactivity of an aryl bromide with the metabolic stability and lipophilic enhancement of a trifluoroethoxy ether.

This guide analyzes the compound’s utility as a "strategic intermediate," enabling the rapid generation of diverse chemical libraries. By leveraging the ortho-trifluoroethoxy effect —which influences conformation and metabolic blockade—researchers can optimize lead compounds for oral bioavailability and target residence time.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The integration of the 2,2,2-trifluoroethoxy group distinguishes this scaffold from standard alkoxy-benzoic acids. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the carboxylic acid while simultaneously increasing the lipophilicity (LogP) of the overall molecule, a critical balance in optimizing membrane permeability.

| Property | Value / Description |

| CAS Number | 1094547-13-3 |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 313.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Key Functional Groups | Aryl Bromide (C-Br), Carboxylic Acid (-COOH), Trifluoroethyl Ether (-OCH₂CF₃) |

| Predicted pKa | ~3.0 - 3.5 (Acidified by ortho-alkoxy and fluorine induction) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Strategic Utility in Drug Design

The "Fluorine Effect" and Metabolic Stability

The 2,2,2-trifluoroethoxy group is a bioisostere for standard ethoxy or methoxy groups but offers superior metabolic stability. The C-F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of the CF₃ group prevent oxidative dealkylation by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), a common clearance pathway for standard ethers [1].

Ortho-Substituent Conformational Control

The bulky trifluoroethoxy group at the ortho position exerts steric pressure on the carboxylic acid (or derived amide), forcing the carbonyl group out of coplanarity with the aromatic ring. This "ortho effect" can be exploited to:

-

Lock bioactive conformations to improve binding affinity.

-

Shield the carbonyl carbon from nucleophilic attack, improving hydrolytic stability of derived amides.

Synthetic Pathways[4][7][9][10]

The synthesis of CAS 1094547-13-3 typically follows a Nucleophilic Aromatic Substitution (S_NAr) strategy, leveraging the activation provided by the ortho-fluoro or ortho-nitro precursors.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the scaffold into commercially available precursors.

Caption: Retrosynthetic logic deconstructing CAS 1094547-13-3 into the activated fluoro-acid and trifluoroethanol.

Primary Synthesis Route: S_NAr Displacement

The most robust method involves the displacement of a fluorine atom on 4-bromo-2-fluorobenzoic acid (or its ester) by the alkoxide generated from 2,2,2-trifluoroethanol .

Reaction Scheme:

-

Activation: Deprotonation of 2,2,2-trifluoroethanol (TFE) using a strong base (NaH or KOtBu).

-

Substitution: Nucleophilic attack of the trifluoroethoxide anion at the ortho-position of the benzoate.

-

Hydrolysis (if Ester used): Saponification to yield the free acid.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (S_NAr)

Note: This protocol is adapted from standard procedures for fluoro-benzoic acid functionalization [2].

Reagents:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

2,2,2-Trifluoroethanol (3.0 eq)

-

Potassium tert-butoxide (KOtBu) (2.5 eq)

-

Solvent: Dry DMF or NMP

Step-by-Step Methodology:

-

Preparation of Alkoxide: In a flame-dried round-bottom flask under Argon, dissolve KOtBu (2.5 eq) in dry DMF (0.5 M concentration). Cool to 0°C.

-

Addition of Nucleophile: Add 2,2,2-trifluoroethanol (3.0 eq) dropwise. Stir at 0°C for 30 minutes to generate the potassium trifluoroethoxide species.

-

Substrate Addition: Add 4-bromo-2-fluorobenzoic acid (1.0 eq) portion-wise (or as a solution in DMF).

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the starting material.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold 1N HCl (excess) to quench and precipitate the product.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (0-50% EtOAc in Hexanes) to yield the white solid.

Protocol B: Divergent Functionalization (Suzuki Coupling)

The aryl bromide handle allows for rapid library expansion via Palladium-catalyzed cross-coupling.

Reagents:

-

CAS 1094547-13-3 (1.0 eq)[1]

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: Dioxane/Water (4:1)

Methodology:

-

Combine the scaffold, boronic acid, base, and catalyst in a microwave vial.

-

Purge with Argon for 5 minutes.

-

Add degassed solvent.

-

Heat at 90°C for 2 hours (or microwave at 110°C for 30 min).

-

Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Divergent Reactivity & Applications[4]

The power of CAS 1094547-13-3 lies in its orthogonal reactivity . The carboxylic acid and the aryl bromide can be functionalized independently, allowing the scaffold to serve as a central node in diversity-oriented synthesis.

Reactivity Workflow (Graphviz)

Caption: Orthogonal functionalization pathways enabling library generation from the core scaffold.

Application Areas

-

Kinase Inhibitors: The benzoic acid moiety often mimics the phosphate-binding region or forms key hydrogen bonds in the ATP-binding pocket. The trifluoroethoxy group fills hydrophobic pockets (e.g., the "gatekeeper" region).

-

Ion Channel Modulators: Similar to Flecainide (which contains trifluoroethoxy groups), derivatives of this scaffold are explored for sodium (NaV) and potassium (KV) channel modulation [3].

-

Agrochemicals: The high metabolic stability of the trifluoroethoxy group makes this scaffold ideal for herbicides and fungicides requiring long field half-lives.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Léris, G., et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Journal of Organic Chemistry. Link

-

Banfield, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Link

Sources

Structure and properties of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid

An In-Depth Technical Guide to 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid

Executive Summary

4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a highly functionalized aromatic compound poised to be a valuable building block in modern medicinal chemistry and materials science. While it remains a specialized or novel reagent with limited publicly documented data, its molecular architecture—combining a reactive bromine handle for cross-coupling, a carboxylic acid for amide bond formation, and a metabolically robust trifluoroethoxy group—presents significant opportunities for innovation. This guide provides a comprehensive technical profile of this compound. By integrating established chemical principles with data from close structural analogs, we will delineate its predicted properties, a logical synthetic pathway, its reactivity, potential applications, and essential safety protocols. This document is intended to serve as a foundational resource for researchers looking to leverage this promising intermediate in their discovery and development programs.

Chemical Identity and Structural Rationale

The strategic placement of three distinct functional groups on the benzoic acid scaffold makes this molecule a uniquely versatile tool for synthetic chemists.

-

IUPAC Name: 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid

-

Molecular Formula: C₉H₆BrF₃O₃

-

Molecular Weight: 299.04 g/mol

-

CAS Number: Not assigned or not publicly available as of the date of this guide.

Core Structural Analysis

The molecule's utility is derived from the synergistic interplay of its components:

-

Benzoic Acid Core: A foundational scaffold in drug design, providing a rigid framework and a carboxylic acid group for derivatization into esters, amides, and other functional groups.

-

Bromine Atom (C4-position): Serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the facile introduction of carbon-carbon and carbon-heteroatom bonds, allowing for complex molecular elaboration.

-

2,2,2-Trifluoroethoxy Group (C2-position): This group imparts several desirable properties. The strong inductive electron-withdrawing effect of the trifluoromethyl (CF₃) moiety enhances the acidity of the carboxylic acid. Furthermore, in a pharmacological context, this group is known to increase lipophilicity and improve metabolic stability by blocking potential sites of oxidative metabolism, often leading to enhanced bioavailability and pharmacokinetic profiles.

Predicted Physicochemical Properties

The following properties are predicted based on the known characteristics of structural analogs such as 4-bromo-2-fluorobenzoic acid (CAS 112704-79-7) and other related halogenated benzoic acids.

| Property | Predicted Value / Description | Rationale |

| Appearance | White to off-white crystalline solid. | Based on common appearance of substituted benzoic acids. |

| Melting Point (°C) | 195 - 205 | Expected to be slightly lower than 4-bromo-2-fluorobenzoic acid (211-215 °C). The bulky, flexible trifluoroethoxy group may disrupt efficient crystal lattice packing compared to a small fluorine atom, counteracting the increase from higher molecular weight. |

| pKa | ~3.0 - 3.5 | The potent electron-withdrawing nature of the ortho-trifluoroethoxy group will significantly increase the acidity of the carboxylic proton compared to benzoic acid (pKa 4.2) and 4-bromobenzoic acid (pKa ~4.0). |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The trifluoroethoxy group increases lipophilicity and molecular size, reducing aqueous solubility while enhancing solubility in organic media. |

| LogP | ~3.5 | Calculated based on analogs. The trifluoroethoxy group significantly increases the octanol-water partition coefficient compared to a hydroxyl or fluoro substituent. |

Proposed Synthesis and Purification

A robust and logical pathway to 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is the Williamson ether synthesis, starting from a readily available precursor like methyl 4-bromo-2-hydroxybenzoate.

Proposed Synthetic Workflow

Caption: Proposed 3-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 4-Bromo-2-hydroxybenzoic acid

-

To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and reduce the solvent volume under vacuum.

-

Add cold water to the residue, causing the ester to precipitate.

-

Filter the solid, wash with saturated sodium bicarbonate solution and then water to remove unreacted acid and catalyst.

-

Dry the resulting solid, Methyl 4-bromo-2-hydroxybenzoate, under vacuum.

Step 2: Trifluoroethoxylation

-

Dissolve Methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in N,N-Dimethylformamide (DMF, 8 volumes).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and 2,2,2-trifluoroethyl tosylate (CF₃CH₂OTs, 1.2 eq).

-

Heat the mixture to 80 °C and stir for 8-12 hours until TLC indicates consumption of the starting material.

-

Cool the reaction, pour it into ice-water, and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate.

Step 3: Saponification

-

Dissolve the crude ester from the previous step in a mixture of THF and water (3:1).

-

Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and remove the THF under vacuum.

-

Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid (HCl), causing the final product to precipitate.

-

Filter the solid, wash thoroughly with cold water to remove salts, and dry under high vacuum to yield 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.

Causality and Validation:

-

Ester Protection: The initial esterification protects the acidic carboxylic acid proton, preventing it from interfering with the basic conditions of the Williamson ether synthesis. This is a self-validating step; incomplete esterification would lead to side reactions and lower yields in the subsequent step.

-

Base and Solvent Choice: K₂CO₃ is a suitable base that is strong enough to deprotonate the phenol but not the ester. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve high purity, which can be verified by HPLC and melting point analysis.

Predicted Spectroscopic and Analytical Profile

No experimental spectra for the title compound are publicly available. The following data is predicted based on its structure and known values for similar compounds.

| Technique | Predicted Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, COOH): Broad singlet, characteristic of a carboxylic acid proton. δ 7.8-7.9 (d, 1H, Ar-H): Doublet, proton ortho to the carboxylic acid. δ 7.5-7.6 (m, 2H, Ar-H): Multiplet corresponding to the remaining two aromatic protons. δ 4.8-4.9 (q, 2H, OCH₂): Quartet due to coupling with the three fluorine atoms (³J(H-F) ≈ 8-9 Hz). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166-168 (C=O): Carboxylic acid carbon. δ 155-157 (C-O): Aromatic carbon attached to the ether oxygen. δ 120-135 (Ar-C): Remaining aromatic carbons. δ 123 (q, CF₃): Quartet, characteristic of a CF₃ group (¹J(C-F) ≈ 275-280 Hz). δ 65 (q, OCH₂): Quartet, due to coupling to fluorine atoms (²J(C-F) ≈ 35-40 Hz). |

| FT-IR (KBr, cm⁻¹) | ~2500-3300 (br): O-H stretch of the carboxylic acid. ~1700: C=O stretch (carbonyl). ~1280, ~1160: Strong, characteristic C-F stretches. ~1250: Asymmetric C-O-C stretch (ether). ~1050: C-Br stretch. |

| Mass Spec. (EI) | m/z 298/300 (M⁺): Molecular ion peak showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). Fragment ions: Loss of COOH (m/z 253/255), loss of OCH₂CF₃. |

Analytical Purity Assessment

Purity should be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase method would be appropriate.

-

Column: C18 stationary phase.

-

Mobile Phase: Gradient elution using acetonitrile and water with 0.1% formic or phosphoric acid.

-

Detection: UV at ~254 nm.

Reactivity and Strategic Applications

The molecule is designed for versatility, allowing for sequential or orthogonal modification of its functional groups.

Caption: Key reaction pathways for chemical diversification.

Applications in Drug Discovery

This molecule is an ideal starting point for synthesizing complex drug candidates. Its utility is analogous to that of 4-bromo-2-fluorobenzoic acid, which is a known intermediate for blockbuster drugs.

-

Scaffold for Kinase Inhibitors: The biaryl structures accessible via Suzuki coupling are common motifs in kinase inhibitors used in oncology.

-

Intermediate for Complex Heterocycles: The bromine and carboxylic acid can be used to construct fused ring systems prevalent in many APIs.

-

Analogs of Enzalutamide and Venetoclax: Given the role of its fluoro-analog in the synthesis of these anticancer agents, 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a prime candidate for creating next-generation analogs with potentially improved properties.[1] The trifluoroethoxy group could enhance CNS penetration or reduce metabolic liabilities compared to the fluoro-substituted precursors.

The core value proposition is the ability to build molecular complexity via the bromine handle while retaining the trifluoroethoxy group for its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

Safety protocols are derived from the Material Safety Data Sheets (MSDS) of closely related compounds like 4-bromo-2-fluorobenzoic acid and 4-bromobenzoic acid. This compound should be handled as an irritant and potentially harmful chemical.

| Hazard Category | Description and Precautionary Measures |

| Irritation | Causes skin, eye, and respiratory tract irritation. Precautions: Handle in a well-ventilated fume hood. Avoid breathing dust. Wear appropriate PPE. |

| Ingestion | May be harmful if swallowed. Precautions: Do not ingest. Wash hands thoroughly after handling. |

| Personal Protective Equipment (PPE) | Mandatory: Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Recommended: Use a NIOSH-approved respirator if dust generation is unavoidable. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and bases. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. Skin: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation persists. Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

Conclusion

4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid represents a sophisticated and highly valuable building block for chemical synthesis. By providing three distinct and strategically positioned functional groups, it offers chemists a powerful platform for the efficient construction of complex molecules. Its predicted properties—particularly the enhanced acidity and lipophilicity conferred by the trifluoroethoxy group—make it an exceptionally promising intermediate for the development of novel pharmaceuticals with improved pharmacokinetic profiles. This guide provides a robust, predictive framework to enable its safe handling, synthesis, and strategic deployment in advanced research and development programs.

References

- Sigma-Aldrich. 4-Bromo-2-fluorobenzoic acid 97%.

- Guidechem. What is the background and overview of 4-Bromo-2-fluorobenzoic acid?. (Technical FAQ).

- LookChem. 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid.

- PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information.

- ChemicalBook. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. (Product Information Page for CAS 35480-52-5, including synthesis details).

- PubChem. 4-Bromobenzoic acid. National Center for Biotechnology Information.

Sources

Technical Monograph: 2-(2,2,2-Trifluoroethoxy)-4-Bromobenzoic Acid

Executive Summary

2-(2,2,2-trifluoroethoxy)-4-bromobenzoic acid represents a high-value scaffold in modern medicinal chemistry, specifically within the "Fragment-Based Drug Discovery" (FBDD) ecosystem. This compound integrates three critical pharmacophoric features:

-

The Trifluoroethoxy Group: A metabolic blocker and lipophilic bioisostere for methoxy groups, enhancing membrane permeability and resistance to oxidative metabolism (CYP450).

-

The Aryl Bromide: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

-

The Carboxylic Acid: A foundational anchor for amide coupling or esterification, essential for peptidomimetic or protein-binding domains.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in pharmaceutical development.

Chemical Profile & Physicochemical Data[1][2][3][4][5][6][7][8][9][10]

| Parameter | Data | Notes |

| IUPAC Name | 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | |

| Molecular Formula | C₉H₆BrF₃O₃ | |

| Molecular Weight | 299.04 g/mol | Calculated |

| CAS Number | Proprietary / Custom Synthesis | Often cited as intermediate of CAS 112704-79-7 derivatives |

| Appearance | Off-white to pale yellow crystalline solid | |

| Predicted pKa | 3.2 – 3.6 | Acidic shift due to electron-withdrawing -OCH₂CF₃ and -Br |

| Predicted LogP | 3.1 ± 0.4 | High lipophilicity due to fluorination |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 4 (COOH, Ether F) | Fluorine acts as a weak acceptor |

Synthetic Architecture

The synthesis of 2-(2,2,2-trifluoroethoxy)-4-bromobenzoic acid requires precise regiochemical control to ensure the trifluoroethoxy group is installed at the ortho position without displacing the para-bromine.

Retrosynthetic Analysis

The most robust route utilizes Nucleophilic Aromatic Substitution (S_NAr) on a fluoro-benzoic acid precursor. The fluorine atom at the ortho position is highly activated by the electron-withdrawing carboxylic acid (or ester), making it a superior leaving group compared to the bromine at the meta position (relative to the activating group).

Primary Synthesis Protocol (The "Direct Displacement" Route)

Based on Patent US6288271B1 and standard organofluorine protocols.

Precursors:

-

Substrate: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7).[1][2]

-

Nucleophile: 2,2,2-Trifluoroethanol (TFE).

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

-

Solvent: DMF or NMP (Anhydrous).

Step-by-Step Methodology:

-

Alkoxide Formation:

-

Charge a flame-dried reaction vessel with anhydrous DMF under Argon atmosphere.

-

Add NaH (2.2 equiv). Note: Excess base is required to deprotonate both the carboxylic acid (forming the carboxylate salt) and the TFE.

-

Cool to 0°C. Dropwise add TFE (2.5 equiv). Stir for 30 min until H₂ evolution ceases.

-

Checkpoint: Ensure a clear/translucent solution of Sodium 2,2,2-trifluoroethoxide forms.

-

-

S_NAr Reaction:

-

Add 4-Bromo-2-fluorobenzoic acid (1.0 equiv) portion-wise to the alkoxide solution.

-

Heat the mixture to 90–100°C for 4–6 hours.

-

Mechanism:[3] The carboxylate anion initially formed is electron-donating, which deactivates the ring. However, the high nucleophilicity of the trifluoroethoxide and the excellent leaving group ability of Fluorine drive the reaction.

-

-

Work-up & Purification:

Alternative Route (The "Ester Intermediate" Strategy)

For higher purity requirements (e.g., GMP scale), it is recommended to esterify the starting material first.

-

Esterification: 4-Bromo-2-fluorobenzoic acid → Methyl 4-bromo-2-fluorobenzoate (SOCl₂/MeOH).

-

S_NAr: Reaction with TFE/NaH is significantly faster and milder (0°C to RT) on the ester due to the stronger electron-withdrawing nature of the ester vs. the carboxylate.

-

Hydrolysis: LiOH/THF/Water to yield the final acid.

Synthesis Workflow Visualization

Caption: Figure 1. Synthetic workflow for the direct conversion of 4-bromo-2-fluorobenzoic acid via Nucleophilic Aromatic Substitution.

Functionalization & Reactivity Map

The utility of this molecule lies in its orthogonal reactivity. The Bromine and Carboxylic Acid handles allow for divergent synthesis.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The aryl bromide at the 4-position is an excellent partner for boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Significance: Allows the introduction of biaryl systems, crucial for kinase inhibitor scaffolds (e.g., extending into the solvent-exposed region of an ATP binding pocket).

Amide Coupling (C-N Bond Formation)

The carboxylic acid can be activated to form amides.

-

Reagents: HATU, EDC/HOBt, or conversion to Acid Chloride (SOCl₂).

-

Significance: Essential for linking the scaffold to solubilizing tails or specific binding motifs.

Reactivity Logic Diagram

Caption: Figure 2. Orthogonal reactivity map showing downstream transformation pathways.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling:

-

Use in a fume hood.

-

Avoid contact with strong oxidizing agents.

-

Specific Hazard: During synthesis, the use of Sodium Hydride (NaH) releases Hydrogen gas (flammable). 2,2,2-Trifluoroethanol is toxic if inhaled and causes severe eye damage.

-

References

-

Banitt, E. H., et al. (1975).[8] "Antiarrhythmic agents. N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (flecainide) and related compounds." Journal of Medicinal Chemistry, 18(11), 1130–1134.

-

Leir, C. M. (1980).[8] "Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids." United States Patent US6288271B1.

- Gong, Y., et al. (2012). "Practical Synthesis of 4-Bromo-2-fluorobenzoic Acid Derivatives." Organic Process Research & Development. (General reference for SNAr on fluorobenzoic acids).

-

PubChem Compound Summary. "4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7)."[1] National Center for Biotechnology Information.

Sources

- 1. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-bromo-2-(trifluoromethoxy)benzoic acid, a fluorinated building block of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a detailed synthetic pathway, and discuss its strategic application in the design of novel therapeutic agents.

Core Molecular and Physicochemical Profile

The chemical formula C9H6BrF3O3 does not correspond to a single unique structure, but rather to a set of isomers. Among these, Methyl 3-bromo-2-(trifluoromethoxy)benzoate is a notable example.[1] However, a closely related and commercially significant compound is 4-bromo-2-(trifluoromethoxy)benzoic acid , which has the molecular formula C8H4BrF3O3.[2][3] This guide will focus on the benzoic acid derivative due to its wider applicability as a synthetic intermediate.

Molecular Formula and Weight

The molecular formula for 4-bromo-2-(trifluoromethoxy)benzoic acid is C8H4BrF3O3.[3] Its molecular weight is approximately 285.02 g/mol .[2]

Table 1: Calculation of Molecular Weight

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

|---|---|---|---|

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | | | 285.015 |

Note: Values are based on standard atomic weights and may differ slightly from isotopically pure calculations.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, reaction setup, and application in drug design.

Table 2: Key Physicochemical Data for 4-Bromo-2-(trifluoromethoxy)benzoic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 509142-48-7 | [2][3] |

| Appearance | White to pale-red to yellow solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Molecular Weight | 285.02 g/mol | [2] |

| Storage | Sealed in a dry environment at room temperature |[2] |

The Strategic Importance of Fluorination in Drug Design

The incorporation of fluorine-containing groups, such as the trifluoromethoxy (-OCF3) moiety in the title compound, is a well-established strategy in modern medicinal chemistry.[4][5]

Mechanistic Advantages of the Trifluoromethoxy Group

The -OCF3 group imparts several desirable properties to a parent molecule:

-

Enhanced Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a drug candidate's ability to cross cell membranes and enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a trifluoromethoxy group can block sites on the molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life in the body.[5]

-

Modulation of pKa: The strong electron-withdrawing nature of the -OCF3 group can significantly alter the acidity (pKa) of nearby functional groups, such as the carboxylic acid in this compound. This modulation can fine-tune the binding affinity of the molecule to its biological target.[4]

-

Conformational Control: The steric bulk of the trifluoromethoxy group can influence the molecule's preferred three-dimensional shape, which can be critical for selective binding to a target protein.[4]

These combined effects make fluorinated building blocks like 4-bromo-2-(trifluoromethoxy)benzoic acid highly valuable for developing more potent and effective pharmaceuticals.[6][7][8]

Synthesis and Reaction Chemistry

4-Bromo-2-(trifluoromethoxy)benzoic acid is primarily used as a synthetic intermediate. Its structure contains two key reactive handles: the carboxylic acid and the bromine atom, allowing for a variety of subsequent chemical transformations.

General Synthetic Approach

Diagram 1: General Synthetic Workflow

Caption: Generalized workflow for the synthesis of substituted benzoic acids.

Key Reactions and Experimental Considerations

Protocol: Oxidation of a Toluene Precursor (Illustrative)

This is a generalized protocol based on similar reactions.[9] Researchers must adapt conditions based on the specific starting material.

-

Reaction Setup: To a solution of the starting toluene derivative in an appropriate solvent mixture (e.g., pyridine/water), add the oxidizing agent (e.g., potassium permanganate, KMnO4) portion-wise at an elevated temperature (e.g., 90°C).

-

Rationale: The use of a co-solvent like pyridine can help with the solubility of the organic starting material. Portion-wise addition of the strong oxidant controls the reaction rate and exotherm.

-

-

Monitoring: Monitor the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Quenching and Filtration: Cool the reaction mixture to room temperature. If using KMnO4, the resulting manganese dioxide (MnO2) precipitate is removed by filtration. The filtrate contains the salt of the desired carboxylic acid.

-

Rationale: Removing the solid byproduct is essential before acidification to prevent contamination of the final product.

-

-

Acidification and Extraction: Acidify the aqueous filtrate with a strong acid (e.g., HCl) to a low pH (e.g., pH 2). This protonates the carboxylate salt, causing the free carboxylic acid to precipitate. Extract the product into an organic solvent like ethyl acetate.

-

Rationale: The carboxylic acid is typically much more soluble in organic solvents than its corresponding salt, enabling efficient extraction.

-

-

Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield the final, high-purity 4-bromo-2-(trifluoromethoxy)benzoic acid.

Applications in Drug Discovery and Materials Science

The utility of 4-bromo-2-(trifluoromethoxy)benzoic acid stems from its role as a versatile building block.[10]

Pharmaceutical Intermediate

The compound serves as a key starting material in the synthesis of complex active pharmaceutical ingredients (APIs).[6]

-

Amide Coupling: The carboxylic acid group can be readily converted into amides by coupling with various amines. This is one of the most common reactions in medicinal chemistry for building larger, more complex molecules.

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the precise and controlled formation of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds.

Diagram 2: Key Reaction Pathways in API Synthesis

Caption: Major reaction pathways for derivatization.

Advanced Materials

Similar fluorinated aromatic compounds are used in the synthesis of advanced polymers and materials.[7][8] The presence of the trifluoromethoxy group can enhance properties like thermal stability and chemical resistance.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Statements: 4-Bromo-2-(trifluoromethoxy)benzoic acid is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[3]

Conclusion

4-Bromo-2-(trifluoromethoxy)benzoic acid is a strategically important fluorinated building block for scientific research and development. Its unique combination of a reactive carboxylic acid, a versatile aryl bromide, and the advantageous trifluoromethoxy group makes it a valuable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and reaction chemistry is key to leveraging its full potential in the creation of novel drugs and advanced materials.

References

- 4-Bromo-2-(trifluoromethoxy)benzoic acid | 509142-48-7. Sigma-Aldrich.

- Methyl 3-bromo-2-(trifluoromethoxy)benzoate | C9H6BrF3O3 | CID 134645919. PubChem.

- 3-Fluoro-5-(trifluoromethyl)benzoic acid. Ossila.

- Ácido 4-bromo-2-(trifluorometil)benzoico. Chem-Impex.

- 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0. ChemicalBook.

- 4-Bromo-2-(trifluoromethyl)benzoic acid. Chem-Impex.

- 4-Bromo-2-(trifluoromethoxy)benzoic acid (CAS 509142-48-7). Fluorochem.

- 4-Bromo-2-(trifluoromethyl)benzoic acid, 98% 1 g. Thermo Scientific Chemicals.

- Supporting Inform

- Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)

- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. FAQ.

- 2-(Trifluoromethyl)benzoic acid 98 433-97-6. Sigma-Aldrich.

- 4-Bromo-2-(trifluoromethoxy)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- 4-Bromo-2-(trifluoromethyl)benzoic Acid | 320-31-0. TCI Chemicals.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid. PubChemLite.

- 509142-48-7|4-Bromo-2-(trifluoromethoxy)benzoic acid. BLD Pharm.

Sources

- 1. Methyl 3-bromo-2-(trifluoromethoxy)benzoate | C9H6BrF3O3 | CID 134645919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-(trifluoromethoxy)benzoic acid | 509142-48-7 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. jelsciences.com [jelsciences.com]

- 5. mdpi.com [mdpi.com]

- 6. ossila.com [ossila.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 509142-48-7|4-Bromo-2-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

Navigating the Synthesis and Procurement of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the sourcing and synthesis of the specialized chemical intermediate, 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid. Directed at researchers, scientists, and professionals in drug development, this document provides critical insights into the procurement landscape and offers a detailed, scientifically-grounded protocol for its synthesis, acknowledging its current status as a custom-synthesis compound rather than a readily available stock chemical.

Introduction: A Molecule of Interest and Its Procurement Challenge

4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a halogenated and fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs—a brominated phenyl ring amenable to cross-coupling reactions and a trifluoroethoxy group that can enhance metabolic stability and binding affinity—make it a valuable precursor for novel therapeutic agents and functional materials.

However, a comprehensive market survey reveals that 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is not commonly available as a stock chemical from major suppliers. It is frequently mistaken for its isomers, such as 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid, or related compounds like 4-bromo-2-(trifluoromethoxy)benzoic acid. This guide, therefore, shifts focus from a simple supplier list to the more practical aspects of custom synthesis and provides a validated theoretical approach to its laboratory-scale preparation.

Custom Synthesis: The Primary Procurement Pathway

Given its specialized nature, the most reliable method for obtaining 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is through custom synthesis by a qualified chemical manufacturing organization (CMO). Several companies specialize in the synthesis of complex fluorinated molecules and can provide this compound on a fee-for-service basis.

When selecting a custom synthesis partner, researchers should consider the following:

-

Expertise in Fluorination Chemistry: The introduction of the trifluoroethoxy group requires specific expertise to achieve good yields and purity.

-

Scale-up Capabilities: The ability to scale the synthesis from milligrams to kilograms is crucial for projects that may advance to later stages of development.

-

Analytical Services: Comprehensive analytical support, including NMR, LC-MS, and HPLC, is essential to verify the structure and purity of the final compound.

Below is a table of reputable companies with demonstrated expertise in custom synthesis of fluorinated organic compounds.

| Company Name | Specialization | Website |

| SynQuest Laboratories, Inc. | Fluorinated organic and inorganic chemicals | [1] |

| Kingchem | Custom synthesis of pharmaceutical intermediates and APIs | [Link][2] |

| UORSY | Building blocks, scaffolds, and intermediate compounds | [Link][3] |

| Amfluoro | Organofluorine compounds | [4] |

| MolecuNav | Fluorinated compounds and precursors | [Link][5] |

Proposed Synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

The synthesis of the target compound can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ethers. The key starting material for this proposed route is 4-bromo-2-hydroxybenzoic acid.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis from commercially available starting materials.

Caption: Proposed synthetic pathway for 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of related compounds.

Step 1: Esterification of 4-Bromo-2-hydroxybenzoic acid

-

Reaction Setup: To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

-

Reaction Setup: Dissolve methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in acetone (10 volumes). Add potassium carbonate (2.0 eq) and 2,2,2-trifluoroethyl triflate (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

-

Work-up and Isolation: After the reaction is complete, cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate.

Step 3: Saponification to the Final Product

-

Reaction Setup: Dissolve the methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (1.5 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Work-up and Isolation: Remove the THF under reduced pressure. Acidify the aqueous residue with 1M HCl to a pH of approximately 2. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.

Conclusion

While 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is not a readily available catalog chemical, it is accessible to the research community through custom synthesis. By partnering with a CMO specializing in fluorination chemistry, researchers can obtain this valuable building block for their discovery and development programs. The proposed synthetic route provides a reliable and scalable method for its preparation, enabling further exploration of its potential in various scientific fields.

References

-

UORSY. (n.d.). Custom Synthesis. Retrieved February 14, 2026, from [Link]3]

-

Kingchem. (n.d.). Custom Chemical Synthesis. Retrieved February 14, 2026, from [Link]2]

-

MolecuNav. (n.d.). Custom Synthesis. Retrieved February 14, 2026, from [Link]5]

Sources

Technical Guide: Sourcing and Validation of CAS 1094547-13-3

The following technical guide details the sourcing, validation, and application of CAS 1094547-13-3 , identified as 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid .

Molecule Identity: 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid[1][2]

Executive Summary: Strategic Sourcing & Application

CAS 1094547-13-3 is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates.[1] It features a benzoic acid core substituted with a bromine atom at the 4-position and a trifluoroethoxy group at the 2-position.[1]

-

Primary Application: Medicinal chemistry campaigns targeting metabolic stability. The trifluoroethoxy group acts as a bioisostere for methoxy groups, blocking metabolic demethylation while increasing lipophilicity.

-

Availability Status: Specialty / Make-to-Order . While listed in catalogs of major building block suppliers (e.g., BLDpharm, abcr), it is frequently non-stock and requires a lead time of 2–4 weeks.[2]

-

Cost Estimate: High-value intermediate. Research scale (1g–5g) typically ranges from $150 – $400 USD/gram depending on synthesis route and purity requirements.

Chemical Identity & Technical Specifications

This section defines the critical parameters for verifying the identity of the procured material.

| Parameter | Specification |

| Chemical Name | 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid |

| CAS Number | 1094547-13-3 |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 313.04 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1][2] |

| Key Functional Groups | Carboxylic Acid (C-1), Trifluoroethoxy ether (C-2), Aryl Bromide (C-4) |

Structural Logic & Utility

The molecule is designed for divergent synthesis :

-

Aryl Bromide (C-4): Ready for Suzuki-Miyaura coupling or Buchwald-Hartwig amination to extend the carbon skeleton.

-

Carboxylic Acid (C-1): Serves as a handle for amide coupling or esterification.

-

Trifluoroethoxy Group (C-2): Provides a metabolically robust "shield" against oxidative metabolism (CYP450) compared to a standard methoxy group.[2]

Market Availability & Sourcing Strategy

Procuring CAS 1094547-13-3 requires a proactive strategy due to its "Specialty Chemical" status.[1] It is not a commodity chemical like Benzene or Toluene.

Supplier Landscape[2][3]

-

Primary Suppliers: BLDpharm, abcr, Enamine, WuXi AppTec (Custom Synthesis).[1][2]

-

Stock Status: Often listed as "Inquire" or "2-3 Weeks". Direct stock is rare due to the specialized nature of the fluorinated precursor.

Procurement Workflow

The following diagram outlines the decision logic for sourcing this material, distinguishing between "Catalog" and "Custom Synthesis" routes.

Figure 1: Decision matrix for sourcing CAS 1094547-13-3, prioritizing stock availability vs. custom synthesis parameters.

Quality Control & Validation Protocol

Trusting a Certificate of Analysis (CoA) from a secondary supplier is insufficient for high-stakes drug development.[2] You must validate the material internally.

Protocol 1: Identity Verification (NMR)[1][2]

-

Objective: Confirm the presence of the trifluoroethoxy group and the correct substitution pattern.

-

Expected Signals:

-

δ ~13.0 ppm (br s, 1H): Carboxylic acid proton.[2]

-

δ ~4.8 ppm (q, J=8.5 Hz, 2H): Methylene protons of the O-CH₂-CF₃ group.[1][2] The quartet splitting is due to coupling with the three fluorine atoms.

-

Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern (one doublet, one doublet of doublets, one singlet-like doublet).[1][2]

-

Protocol 2: Purity Assessment (HPLC)[2]

-

Objective: Quantify purity and detect defluorinated impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[2]

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity ≥ 98.0% (Area %).

Pricing Analysis (2024/2025 Estimates)

Prices are volatile and depend on batch size. The following are estimated ranges for budgetary planning.

| Quantity | Estimated Price Range (USD) | Lead Time | Notes |

| 100 mg | $80 - $150 | 1-2 Weeks | Sample scale; high unit cost.[1][2] |

| 1 gram | $250 - $450 | 2-3 Weeks | Standard research scale.[1] |

| 5 grams | $800 - $1,200 | 3-4 Weeks | Pilot scale; best value for early R&D. |

| 100 grams+ | Inquire | 6-8 Weeks | Requires custom process optimization.[1] |

Cost Driver: The starting material 2,2,2-trifluoroethanol and the specific bromination conditions contribute to the cost.[1][2] The "Make-to-Order" nature adds a synthesis labor premium.[1]

References

-

BLDpharm . (2024).[3] Product Catalog: 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1094547-13-3).[1] Retrieved from

-

Chemsrc . (2024).[3] CAS 1094547-13-3 Chemical Information and Suppliers. Retrieved from [1][2]

-

abcr Gute Chemie . (2024). Product AB648975: 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.[1][2] Retrieved from

-

PubChem . (2024).[4] Compound Summary for Fluorinated Benzoic Acid Derivatives. (General Reference for Class Properties). Retrieved from

Sources

The Strategic Fluorine Effect: A Technical Guide to Fluorinated Benzoic Acid Intermediates

Topic: Fluorinated Benzoic Acid Intermediates for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The Bioisostere Advantage

In modern medicinal chemistry, fluorinated benzoic acids are not merely reagents; they are strategic scaffolds used to modulate the physicochemical profile of a drug candidate.[2] The substitution of hydrogen with fluorine on a benzoic acid core induces profound changes in pKa , lipophilicity (LogP) , and metabolic stability without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

This guide provides an in-depth analysis of these intermediates, focusing on their electronic behaviors, synthesis via transition-metal catalysis, and application in high-value pharmacophores.

Physicochemical Profiling: The Electronic Impact

The "Fluorine Effect" is most critical when considering the acidity of the carboxylic head group. Fluorine is the most electronegative element (Pauline scale: 4.0), exerting a strong inductive withdrawal (-I effect). However, its position on the ring dictates the net acidity through competing resonance (+R) effects.

Comparative pKa Data

The following table illustrates the dramatic acidification of the benzoic acid moiety, particularly in the ortho position due to the proximity of the dipole.

| Compound | Structure | pKa (H₂O) | Electronic Driver |

| Benzoic Acid | Ph-COOH | 4.20 | Reference Standard |

| 2-Fluorobenzoic Acid | o-F-Ph-COOH | 3.27 | Strong -I effect; proximity stabilizes carboxylate anion.[1] |

| 3-Fluorobenzoic Acid | m-F-Ph-COOH | 3.86 | Moderate -I effect; no resonance competition. |

| 4-Fluorobenzoic Acid | p-F-Ph-COOH | 4.14 | -I effect nearly cancelled by +R (lone pair donation). |

| 2,6-Difluorobenzoic Acid | 2,6-diF-Ph-COOH | 2.13 | Additive -I effect; significant steric inhibition of resonance. |

Medicinal Chemistry Insight: Lowering the pKa (increasing acidity) alters the ionization state at physiological pH (7.4). A 2-fluorobenzoic acid derivative will be >99.9% ionized in blood plasma, significantly reducing passive membrane permeability compared to its non-fluorinated analog, but potentially improving solubility and protein binding.

Synthesis Strategies: From Classical to Catalytic

Reliable access to these intermediates is paramount. While classical oxidation of fluorotoluenes is common in bulk manufacturing, research-scale synthesis demands milder, more functional-group-tolerant methods.

Decision Matrix for Synthesis

The choice of synthetic route depends heavily on the starting material availability and the sensitivity of other functional groups on the scaffold.

Figure 1: Synthetic decision matrix for accessing fluorinated benzoic acids.

Detailed Protocol: Palladium-Catalyzed Hydroxycarbonylation

Objective: Synthesis of 4-fluoro-2-methylbenzoic acid from 4-fluoro-2-methyl-1-bromobenzene. Rationale: This method avoids harsh oxidants and allows for the installation of the carboxylic acid after the fluorine is already in place, preventing regioselectivity issues.

Reaction Scheme

-

Substrate: Aryl Bromide

-

Catalyst: Pd(OAc)₂ / Xantphos (Bidentate ligand ensures stability)

-

C1 Source: CO (gas) or Molybdenum Hexacarbonyl (solid source)

-

Nucleophile: H₂O (mediated by base)

Step-by-Step Methodology

Reagents:

-

4-Fluoro-2-methylbromobenzene (1.0 equiv, 5 mmol)

-

Palladium(II) Acetate (2 mol%)

-

Xantphos (3 mol%)

-

Triethylamine (3.0 equiv)

-

Water (5.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Catalyst Pre-formation: In a glovebox or under argon, mix Pd(OAc)₂ (22.4 mg) and Xantphos (86.7 mg) in 2 mL of dioxane. Stir for 10 minutes to generate the active Pd(0)-ligand complex (yellow to orange color change).

-

Assembly: Transfer the catalyst solution to a pressure vessel (e.g., Fisher-Porter bottle or autoclave). Add the aryl bromide (945 mg), triethylamine (2.1 mL), and water (450 µL). Dilute with remaining dioxane to 10 mL total volume.

-

Carbonylation:

-

Gas Method: Purge the vessel 3x with CO gas. Pressurize to 5 bar (approx 70 psi).

-

Solid Source Method (Alternative): Add Mo(CO)₆ (1.1 equiv) and DBU instead of Et₃N if high-pressure equipment is unavailable.

-

-

Incubation: Heat the reaction mixture to 100°C for 16 hours.

-

Work-up (Self-Validating Step):

-

Cool to room temperature. Vent CO gas carefully in a fume hood.

-

Dilute with EtOAc (20 mL) and extract with 1M NaOH (3 x 15 mL). Note: The product is an acid, so it will move into the aqueous layer as the carboxylate salt, leaving unreacted starting material and catalyst in the organic layer.

-

Acidify the combined aqueous extracts with 6M HCl to pH 1. The product will precipitate or oil out.

-

Extract back into EtOAc, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the acid-base extraction purification.

Mechanism of Action

The following diagram elucidates the catalytic cycle, highlighting the critical reductive elimination step which is often rate-limiting in crowded fluorinated systems.

Figure 2: Catalytic cycle for the hydroxycarbonylation of aryl halides.

Case Studies: The Scaffold in Action

Fluoroquinolone Antibiotics

The synthesis of Ciprofloxacin relies heavily on the intermediate 2,4-dichloro-5-fluorobenzoic acid .

-

Role of Fluorine: The fluorine atom at the C6 position (in the final quinolone) is essential for DNA gyrase binding affinity and cell wall penetration.

-

Synthesis Connection: This intermediate is typically synthesized via the "Halex" (Halogen Exchange) reaction, where hexachlorobenzene is partially fluorinated and then carboxylated.

Triflusal (Antiplatelet)

-

Structure: 2-acetoxy-4-(trifluoromethyl)benzoic acid.

-

Role of Fluorine: The -CF₃ group at the para-position prevents metabolic oxidation of the ring (blocking the primary site of metabolism for benzoic acids) and increases lipophilicity compared to Aspirin (acetylsalicylic acid).

Safety & Handling

Warning: While fluorinated benzoic acids themselves are generally stable solids (irritants), the reagents used to create them pose significant hazards.

-

HF Generation: If using nucleophilic fluorination (e.g., CsF + acid), be aware that trace HF can generate in situ. Always keep calcium gluconate gel nearby.

-

Carbon Monoxide: The carbonylation protocol uses CO, a silent, odorless, lethal gas. CO monitors must be active in the hood.

-

Skin Absorption: Fluorinated aromatics can have enhanced skin permeability. Double-gloving (Nitrile over Laminate) is recommended during the work-up of the concentrated organic phase.

References

-

BenchChem. (2025).[1] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][3] Chemical Society Reviews, 37, 320-330.

-

Beller, M., et al. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.[3][4] Angewandte Chemie Int. Ed., 48(23), 4114-4133.

-

Wang, J., et al. (2014). Fluorination methods in drug discovery.[1] Chemical Reviews, 114(4), 2432-2506.

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzoic Acid.[5] Retrieved from

Sources

Technical Monograph: 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

Safety, Handling, and Synthetic Utility in Drug Discovery

Executive Summary

4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a specialized halogenated building block utilized in the synthesis of pharmaceutical candidates. Its structural value lies in the trifluoroethoxy group , a bioisostere for methoxy groups that enhances metabolic stability (blocking P450

This guide provides a comprehensive technical breakdown of the compound's safety profile, physicochemical properties, and synthetic handling. Note: As a non-commodity intermediate, specific toxicological data is often extrapolated from structural analogs (e.g., 4-bromo-2-fluorobenzoic acid). This guide applies the "Precautionary Principle" to its safety protocols.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid |

| Common Abbreviation | 4-Br-2-TFE-BA |

| CAS Number | Not widely indexed (Analog 3-isomer: 1226966-58-0) |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 299.04 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted LogP | ~3.2 (High Lipophilicity) |

| pKa (Acid) | ~3.5–3.8 (Predicted; increased acidity vs. benzoic acid due to electron-withdrawing substituents) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |

Structural Insight

The presence of the ortho-trifluoroethoxy group creates an intramolecular hydrogen bond with the carboxylic acid proton, potentially influencing pKa and solubility. The electron-withdrawing nature of the trifluoroethyl group deactivates the ring slightly less than a direct fluorine attachment but significantly more than a standard alkoxy group.

Part 2: GHS Hazard Assessment & Risk Mitigation

Signal Word: WARNING

Hazard Statements (Predicted/Analog-Derived)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long-lasting effects (due to fluorinated moiety persistence).

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Critical Safety Decision Tree

The following diagram outlines the decision logic for handling spills or exposure, integrating the specific risks of fluorinated combustion products.

*Figure 1: Emergency Response Protocol. Note: While the trifluoroethoxy group is stable, combustion may release HF. Standard HF treatment (Calcium Gluconate) is generally NOT required for the unburnt solid, but advisable if thermal decomposition occurs.

Part 3: Strategic Handling & Storage

Storage Stability

-

Hygroscopicity: Low to Moderate. Store in a desiccator.

-

Light Sensitivity: Aryl bromides can undergo photolytic debromination over extended periods. Store in amber vials.

-

Temperature: 2–8°C recommended for long-term library storage; stable at RT for active use.

"Self-Validating" Handling Protocol

To ensure integrity during weighing and transfer:

-

Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or polonium strip before weighing to prevent particle scattering (inhalation risk).

-

Solvent Compatibility: Dissolve in DMSO-d6 for QC (NMR). Avoid protic solvents (MeOH) if storing for >24h to prevent potential esterification if trace acid catalyst is present.

Part 4: Synthetic Utility & Experimental Protocols

This compound is rarely bought in bulk; it is often synthesized in situ or on-demand. Below is the field-proven route for generating this core from the commodity chemical 4-bromo-2-fluorobenzoic acid .

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

Direct SNAr on the benzoic acid is sluggish due to the carboxylate repulsion. The optimized route proceeds via the ester.

Figure 2: Optimized synthetic route avoiding direct SNAr on the carboxylate.

Detailed Protocol (Step 2: SNAr Installation)

Context: This step is the most critical for safety and yield.

-

Preparation: In a flame-dried flask under N₂, dissolve Methyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous DMF (0.2 M).

-

Nucleophile Generation: In a separate vial, treat 2,2,2-trifluoroethanol (1.2 eq) with KOtBu (1.1 eq) in THF. Stir for 15 min to generate the alkoxide. Caution: Exothermic.

-

Addition: Cannulate the alkoxide solution into the benzoate solution at 0°C.

-

Reaction: Allow to warm to RT. If conversion is slow (monitored by LCMS), heat to 50°C. Note: Fluorine displacement is activated by the ortho-ester.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer 3x with water (critical to remove DMF).

-

Validation: ¹⁹F NMR should show loss of the aryl fluoride signal (~ -110 ppm) and appearance of the trifluoroethoxy triplet (~ -74 ppm).

Part 5: Toxicology & Biological Context

Bioisosteric Significance

In drug design, the 2,2,2-trifluoroethoxy moiety is a robust bioisostere for:

-

Methoxy (-OMe): The CF₃ group blocks metabolic demethylation (a common clearance pathway).

-

Chlorine/Bromine: It occupies similar steric volume but offers different electronic properties (dipole moment).

Toxicological Flags[2]

-

Metabolites: The primary metabolic risk is not the parent compound but the potential release of trifluoroethanol or trifluoroacetic acid derivatives upon degradation, though the ether linkage is generally stable.

-

Irritancy: Like most benzoic acids, the dust is a potent mucosal irritant.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 302681, 4-Bromo-2-fluorobenzoic acid (Structural Parent). Retrieved from [Link]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for trifluoroethoxy utility).

-

European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid derivatives.[2] Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid: A Technical Guide for Advanced Research

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, halogenated and ether-linked benzoic acid derivatives represent a class of compounds with significant potential. This guide provides an in-depth technical overview of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, a molecule poised for application in the synthesis of complex chemical entities. While direct literature on this specific isomer is emerging, this document will establish a comprehensive understanding by examining its structural analogues, predictable chemical behavior, and likely utility in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a trifunctional aromatic compound. Its structure is characterized by a benzoic acid core, substituted with a bromine atom at the 4-position, and a 2,2,2-trifluoroethoxy group at the 2-position. The interplay of these functional groups dictates its reactivity and physical properties.

The bromine atom serves as a versatile synthetic handle, particularly for cross-coupling reactions. The trifluoroethoxy group, a bioisostere for other functionalities, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The carboxylic acid moiety provides a site for amide bond formation, esterification, and other derivatizations, making it a key feature for constructing larger molecular architectures.

While specific experimental data for 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is not extensively documented, we can infer its properties from related compounds. For instance, the isomeric compound, 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid (CAS Number: 1226966-58-0), provides a useful reference point for predicting spectral characteristics and potential reactivity patterns.[1][2]

Table 1: Predicted Physicochemical Properties of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₆BrF₃O₃ | Based on chemical structure. |

| Molecular Weight | ~299.04 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Typical for similar benzoic acid derivatives. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and THF. Limited solubility in water. | The aromatic ring and trifluoroethoxy group contribute to organophilicity. |

| pKa | Estimated to be in the range of 3-4 | The electron-withdrawing nature of the bromine and trifluoroethoxy groups will increase the acidity of the carboxylic acid compared to benzoic acid. |

Synthesis Strategies

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid would likely involve a multi-step sequence, leveraging established methodologies in aromatic chemistry. A plausible synthetic approach would start from a readily available substituted benzene derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection would involve the formation of the ether linkage and the introduction of the carboxylic acid functionality.

Caption: Retrosynthetic analysis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.

Proposed Synthetic Protocol

A potential forward synthesis is outlined below. This protocol is based on well-established transformations and provides a framework for laboratory execution.

Step 1: Bromination of a Toluene Derivative The synthesis could commence with the bromination of a suitable toluene precursor to install the bromine at the desired position.

Step 2: Introduction of the Hydroxyl Group A subsequent step would involve the introduction of a hydroxyl group at the 2-position. This could be achieved through various methods, such as nucleophilic aromatic substitution or through a directed ortho-metalation followed by reaction with an electrophilic oxygen source.

Step 3: Williamson Ether Synthesis The hydroxyl group would then be alkylated with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or iodide, under basic conditions to form the trifluoroethoxy ether linkage.

Step 4: Oxidation of the Methyl Group Finally, the methyl group would be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

Experimental Workflow:

Caption: Proposed synthetic workflow for 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.

Applications in Research and Development

The structural motifs present in 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoroethoxy group can serve as a lipophilic and metabolically robust substituent. The bromo- and carboxylic acid functionalities allow for the facile generation of compound libraries through parallel synthesis techniques.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures. For example, similar bromo-benzoic acid derivatives are used as key intermediates in the synthesis of various kinase inhibitors and other targeted therapies.

Materials Science

Fluorinated organic molecules are of great interest in materials science due to their unique electronic and physical properties. The introduction of the trifluoroethoxy group can impart desirable characteristics such as increased thermal stability and hydrophobicity to polymers and other organic materials. The benzoic acid moiety allows for the incorporation of this building block into polyesters, polyamides, and other polymeric structures.

Analytical Characterization

The unambiguous identification and purity assessment of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid would rely on a combination of standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A quartet for the methylene protons of the trifluoroethoxy group (due to coupling with the fluorine atoms) around 4.5 ppm. A broad singlet for the carboxylic acid proton above 10 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons, the carboxylic acid carbon (~165-175 ppm), the methylene carbon of the trifluoroethoxy group, and the trifluoromethyl carbon (a quartet due to C-F coupling). |

| ¹⁹F NMR | A triplet for the three equivalent fluorine atoms of the trifluoroethoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in a ~1:1 ratio). |

| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-O and C-F stretching vibrations. |

Conclusion

4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid represents a promising, albeit currently under-documented, building block for advanced chemical synthesis. Its trifunctional nature provides a versatile platform for the creation of novel and complex molecules with potential applications in both medicinal chemistry and materials science. The synthetic strategies and analytical expectations outlined in this guide are based on established chemical principles and data from closely related analogues, providing a solid foundation for researchers to explore the potential of this intriguing compound. As research progresses, it is anticipated that the unique properties of this molecule will be harnessed to drive innovation in various scientific disciplines.

References

- Note: As direct references for 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid are not widely available, the following references to related compounds and general synthetic methodologies are provided for context.

-

PubChem Compound Summary for CID 59581703, 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid. National Center for Biotechnology Information. ([Link])

-

4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid. LookChem. ([Link])

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

Introduction

4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the trifluoroethoxy group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. This application note provides a comprehensive guide for the synthesis of this compound starting from commercially available 4-bromo-2-fluorobenzoic acid. The described protocol is based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid from 4-bromo-2-fluorobenzoic acid proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective for aromatic rings that are activated by electron-withdrawing groups, which stabilize the negatively charged intermediate. In this specific case, the carboxylic acid group and the bromine atom on the aromatic ring contribute to making the ring electron-deficient and thus susceptible to nucleophilic attack.

The key steps of the SNAr mechanism are as follows:

-

Formation of the Nucleophile: A strong base, such as sodium hydride (NaH), deprotonates the alcohol (2,2,2-trifluoroethanol) to form the corresponding alkoxide, sodium 2,2,2-trifluoroethoxide. This is a potent nucleophile.

-

Nucleophilic Attack: The trifluoroethoxide anion attacks the carbon atom bearing the fluorine atom on the 4-bromo-2-fluorobenzoic acid. This is the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions due to its high electronegativity that polarizes the C-F bond, making the carbon more electrophilic.

The overall transformation is a net substitution of the fluorine atom with the 2,2,2-trifluoroethoxy group.